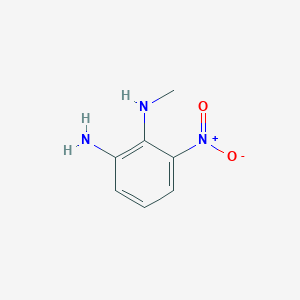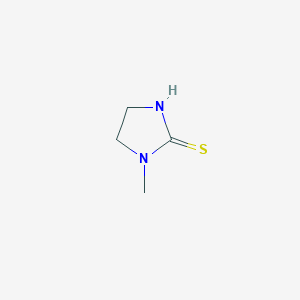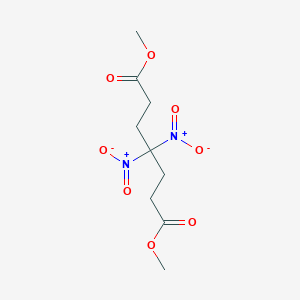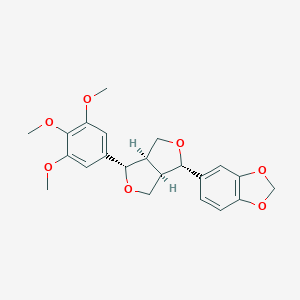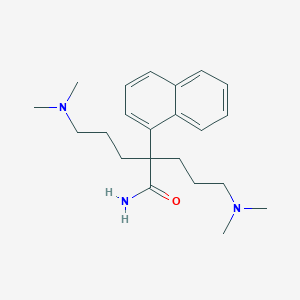
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying certain biological processes.
Mechanism Of Action
The mechanism of action for 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- involves its ability to bind to specific sites on GPCRs and enzymes. This binding results in a change in the fluorescence of the compound, which can be used to monitor the activity of these biological targets.
Biochemical And Physiological Effects
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- does not have any known biochemical or physiological effects on its own. However, its ability to bind to specific biological targets can be used to study the effects of ligands and drugs on these targets.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- in lab experiments is its high sensitivity and selectivity for specific biological targets. Additionally, its fluorescence properties make it easy to monitor changes in target activity. However, one limitation is that its use is limited to in vitro experiments and cannot be used in vivo.
Future Directions
There are several future directions for the use of 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- in scientific research. One direction is the development of new ligands and drugs for GPCRs and enzymes using this compound as a tool for screening and testing. Another direction is the application of this compound in the study of lipid metabolism and related diseases. Additionally, the use of this compound in imaging and diagnostic applications is an area of interest for future research.
Synthesis Methods
The synthesis method for 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- involves the reaction of N,N-dimethyl-1,3-propanediamine with 1-naphthaleneacetyl chloride in the presence of a base. This results in the formation of the compound in high yield and purity.
Scientific Research Applications
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- has been used in scientific research as a fluorescent probe for studying certain biological processes. Specifically, it has been used to study the binding of ligands to G protein-coupled receptors (GPCRs), which are important targets for drug development. This compound has also been used to study the activity of enzymes involved in lipid metabolism.
properties
CAS RN |
13326-41-5 |
|---|---|
Product Name |
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- |
Molecular Formula |
C22H33N3O |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanamide |
InChI |
InChI=1S/C22H33N3O/c1-24(2)16-8-14-22(21(23)26,15-9-17-25(3)4)20-13-7-11-18-10-5-6-12-19(18)20/h5-7,10-13H,8-9,14-17H2,1-4H3,(H2,23,26) |
InChI Key |
PXPWLPGMGDIXQW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Canonical SMILES |
CN(C)CCCC(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Other CAS RN |
13326-41-5 |
synonyms |
α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




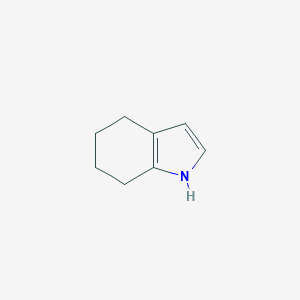
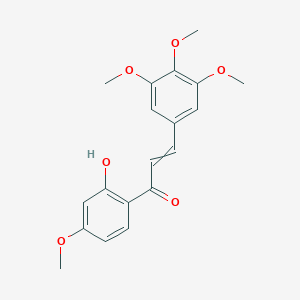
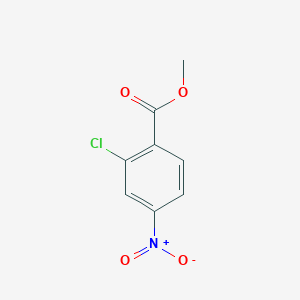
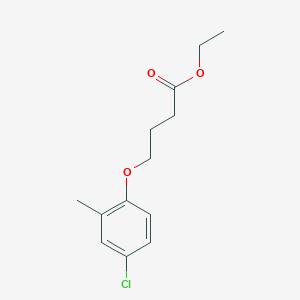
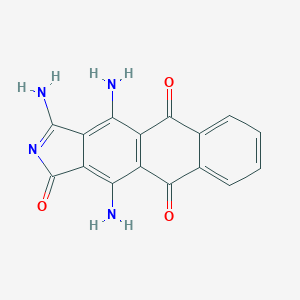

![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)
